Technical Documentation Center

1-(4-Aminobutyl)piperidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Aminobutyl)piperidin-2-one
  • CAS: 1042770-52-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Aminobutyl)piperidin-2-one: Structure, Synthesis, and Therapeutic Potential

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. When incorporated into a lactam system as a piperidin-2-one (or δ-valerolactam), the resulting scaffold offers a unique combination of polarity, hydrogen bonding capabilities, and a rigid backbone for further functionalization. This guide provides a comprehensive technical overview of a specific, yet underexplored, derivative: 1-(4-aminobutyl)piperidin-2-one. While direct literature on this exact molecule is sparse, this document will leverage established principles of organic synthesis and medicinal chemistry to detail its structure, propose a robust synthetic route, and discuss its potential applications in drug discovery based on the activities of structurally related compounds.

Chemical Structure and Physicochemical Properties

1-(4-Aminobutyl)piperidin-2-one incorporates a piperidin-2-one ring N-substituted with a flexible four-carbon chain terminating in a primary amine. This combination of a cyclic amide and a basic amino group suggests potential for a range of intermolecular interactions, including hydrogen bonding and salt formation, which are critical for biological activity.

Chemical Structure:

A table summarizing the key physicochemical properties of 1-(4-aminobutyl)piperidin-2-one is presented below. It is important to note that in the absence of direct experimental data, these values are calculated based on its chemical structure.

PropertyValueSource
IUPAC Name 1-(4-aminobutyl)piperidin-2-one-
Molecular Formula C₉H₁₈N₂OCalculated
Molecular Weight 170.25 g/mol Calculated
CAS Number Not available-
Topological Polar Surface Area 41.5 ŲCalculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
LogP (estimated) 0.2Calculated

Synthesis and Manufacturing

Proposed Synthetic Pathway

The overall synthetic strategy involves the initial N-alkylation of 2-piperidone with a bifunctional linker, followed by the conversion of the terminal functional group to a primary amine. A common and effective approach is the use of a protected amine equivalent or a precursor that can be readily converted to an amine.

Synthesis_of_1-(4-Aminobutyl)piperidin-2-one A 2-Piperidone (δ-Valerolactam) C 1-(4-Bromobutyl)piperidin-2-one A->C NaH, DMF B 1,4-Dibromobutane B->C E 1-(4-Azidobutyl)piperidin-2-one C->E DMF D Sodium Azide (NaN3) D->E G 1-(4-Aminobutyl)piperidin-2-one E->G F Reduction (e.g., H2, Pd/C) F->G

Caption: Proposed synthetic workflow for 1-(4-Aminobutyl)piperidin-2-one.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methods for N-alkylation and azide reduction.[3]

Step 1: Synthesis of 1-(4-Bromobutyl)piperidin-2-one

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-piperidone (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add 1,4-dibromobutane (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-bromobutyl)piperidin-2-one.

Step 2: Synthesis of 1-(4-Aminobutyl)piperidin-2-one

  • To a solution of 1-(4-bromobutyl)piperidin-2-one (1.0 equivalent) in DMF, add sodium azide (NaN₃, 1.2 equivalents).

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(4-azidobutyl)piperidin-2-one. This intermediate can be used in the next step without further purification.

  • Dissolve the crude azide in methanol or ethanol and add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 1-(4-aminobutyl)piperidin-2-one. Further purification can be achieved by crystallization or column chromatography if necessary.

Potential Biological Activity and Applications in Drug Discovery

While there is no specific biological data for 1-(4-aminobutyl)piperidin-2-one in the public domain, its structural motifs are present in a variety of biologically active molecules. This allows for informed speculation on its potential therapeutic applications.

CNS-Related Disorders

The piperidone core is a versatile scaffold for developing agents targeting the central nervous system. For instance, various derivatives of 2-piperidone have been investigated for their potential in treating Alzheimer's disease by inhibiting β-amyloid aggregation and neuroinflammation.[4] The presence of the flexible aminobutyl side chain could allow for interactions with various receptors and transporters in the brain. Substituted piperidines are known to have affinity for dopamine, serotonin, and norepinephrine transporters.[5]

Antimicrobial and Antifungal Activity

Piperidine-containing compounds have a long history as antimicrobial and antifungal agents.[6] The combination of a polar lactam and a basic amine in 1-(4-aminobutyl)piperidin-2-one could impart amphiphilic properties that may be conducive to disrupting microbial membranes or interacting with intracellular targets.

Enzyme Inhibition

The aminobutyl group can mimic natural amino acid side chains, such as that of lysine. This could make 1-(4-aminobutyl)piperidin-2-one a candidate for inhibiting enzymes that recognize lysine or similar structures.

As a Synthetic Building Block

The terminal primary amine of 1-(4-aminobutyl)piperidin-2-one serves as a valuable chemical handle for further elaboration. It can be readily acylated, alkylated, or used in reductive amination to generate a library of more complex molecules for structure-activity relationship (SAR) studies. This makes it an attractive starting material for the synthesis of novel chemical probes and drug candidates.

Conclusion

1-(4-Aminobutyl)piperidin-2-one is a fascinating yet understudied molecule that holds considerable potential in the field of medicinal chemistry. Its straightforward and plausible synthesis from readily available starting materials makes it an accessible target for chemical exploration. Based on the well-documented biological activities of related piperidone and aminobutyl-containing compounds, this molecule represents a promising scaffold for the development of novel therapeutics, particularly for CNS disorders and infectious diseases. Further investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential.

References

  • BenchChem. (2025).
  • PubMed. (n.d.). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Retrieved from [Link]

  • PubMed. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Retrieved from [Link]

  • American Chemical Society. (n.d.). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected N‐substituted 2‐pyridones with biological activity. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Biological Activity of Substituted Piperidines.
  • ScienceDirect. (2003). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-(piperidin-1-yl)butan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromobutyl)-2-piperidinone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

  • Wikipedia. (n.d.). δ-Valerolactone. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

Sources

Exploratory

1-(4-Aminobutyl)-2-piperidone molecular weight and formula

The following technical guide provides an in-depth analysis of 1-(4-Aminobutyl)-2-piperidone , a functionalized lactam intermediate used in advanced organic synthesis and medicinal chemistry. Molecular Identity & Physico...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Aminobutyl)-2-piperidone , a functionalized lactam intermediate used in advanced organic synthesis and medicinal chemistry.

Molecular Identity & Physicochemical Core

1-(4-Aminobutyl)-2-piperidone is a bifunctional heterocycle characterized by a six-membered lactam (2-piperidone) core N-substituted with a linear butylamine chain. This structure serves as a versatile "linker scaffold," providing a rigid polar head group (the lactam) and a reactive primary amine tail for conjugation or further cyclization.

Core Data Summary
PropertySpecification
Chemical Name 1-(4-Aminobutyl)piperidin-2-one
CAS Registry Number 1042770-52-4
Molecular Formula

Molecular Weight 170.25 g/mol
Synonyms N-(4-Aminobutyl)valerolactam; 1-(4-Aminobutyl)-2-piperidinone
Predicted Density

Predicted Boiling Point

(at 760 mmHg)
pKa (Amine) ~10.5 (Typical for primary alkyl amines)
Solubility Soluble in water, DMSO, Methanol, DCM; Sparingly soluble in Hexanes.[1]
Synthetic Pathways & Methodology[2][3][4]

The synthesis of 1-(4-Aminobutyl)-2-piperidone requires a strategy that prevents uncontrolled polymerization (since the molecule contains both a nucleophilic amine and an electrophilic lactam, though the lactam is relatively stable). The most robust protocol utilizes the Bromo-Intermediate Route via 1-(4-bromobutyl)-2-piperidone (CAS 195194-80-0).

Protocol: The "Azide-Reduction" Pathway

This method avoids the formation of secondary amines, a common side product when reacting alkyl halides directly with ammonia.

Step 1: N-Alkylation (Formation of the Linker)

  • Reagents: 2-Piperidone, Sodium Hydride (NaH), 1,4-Dibromobutane.

  • Solvent: Anhydrous DMF or THF.

  • Conditions: Deprotonation of 2-piperidone with NaH at 0°C, followed by slow addition to excess 1,4-dibromobutane to favor mono-alkylation.

  • Intermediate: 1-(4-Bromobutyl)-2-piperidone (CAS 195194-80-0).[2]

Step 2: Nucleophilic Substitution (Azide Installation)

  • Reagents: Sodium Azide (

    
    ).
    
  • Solvent: DMF or DMSO.

  • Mechanism:

    
     displacement of the terminal bromide by the azide anion.
    
  • Safety Note: Azides are shock-sensitive; maintain temperature

    
    .
    

Step 3: Staudinger Reduction (Unmasking the Amine)

  • Reagents: Triphenylphosphine (

    
    ), Water.
    
  • Mechanism: Formation of a phosphazide intermediate, which hydrolyzes to release the primary amine and triphenylphosphine oxide (

    
    ).
    
  • Advantage: Chemoselective; does not reduce the lactam carbonyl.

Synthesis Workflow Diagram

Synthesis_Pathway Start 2-Piperidone (C5H9NO) Inter1 1-(4-Bromobutyl)-2-piperidone (CAS 195194-80-0) Start->Inter1 N-Alkylation Reagent1 1,4-Dibromobutane + NaH Reagent1->Inter1 Inter2 Azide Intermediate (R-N3) Inter1->Inter2 SN2 Subst. Reagent2 NaN3 (DMF, 60°C) Reagent2->Inter2 Final 1-(4-Aminobutyl)-2-piperidone (C9H18N2O) Inter2->Final Reduction Reagent3 PPh3 / H2O (Staudinger Red.) Reagent3->Final

Caption: Step-wise synthetic route from 2-piperidone to the target amine via a stable bromo-intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.

TechniqueDiagnostic SignalInterpretation
1H-NMR

3.2 - 3.4 ppm (Triplet, 2H)

protons adjacent to the lactam nitrogen.
1H-NMR

2.6 - 2.7 ppm (Triplet, 2H)

protons (terminal amine). Shifts downfield if protonated.
1H-NMR

2.3 ppm (Triplet, 2H)

-Carbonyl protons of the lactam ring.
IR

Strong

stretch (Tertiary Amide/Lactam).
IR

Broad

stretch (Primary Amine).
MS (ESI)


molecular ion peak.
Applications in Drug Development & Materials
1. Pharmacophore Linker Systems

The 1-(4-aminobutyl)-2-piperidone scaffold is primarily used as a semi-rigid linker . Unlike a simple alkyl chain, the piperidone ring confers solubility and metabolic stability.

  • Conjugation: The primary amine reacts with activated esters (NHS-esters) or isocyanates to attach the piperidone moiety to fluorophores or drug payloads.

  • Curcumin Mimics: Research indicates that N-substituted piperidones serve as scaffolds for "curcumin mimics," improving the pharmacokinetic profile (solubility and stability) of curcumin-based anti-inflammatory candidates [1].

2. Precursor to Bicyclic Amidines

This molecule is a structural homolog to the open-chain precursors of DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) and DBU .

  • Cyclization Potential: Under high thermal conditions or Lewis acid catalysis, the terminal amine can attack the lactam carbonyl (intramolecular condensation) to form a bicyclic amidine structure, which is valuable as a non-nucleophilic base in organic synthesis.

3. Neuroscience (Alzheimer's Research)

Derivatives of 2-piperidone have been investigated for their ability to inhibit


-amyloid aggregation. The N-butylamine tail allows for the introduction of secondary pharmacophores that can interact with the anionic regions of amyloid fibrils [2].
Safety & Handling Protocols
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert atmosphere (Nitrogen/Argon). The primary amine is sensitive to atmospheric

    
     (carbamate formation).
    
  • Hygroscopy: Lactams are prone to absorbing moisture; keep in a desiccator.

  • Incompatibility: Strong oxidizing agents and acid chlorides.

References
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. (2022).

  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation. Bioorganic & Medicinal Chemistry. (2016).

  • 1-(4-Bromobutyl)-2-piperidinone (Precursor Data). PubChem Compound Summary.

  • 1-(4-Aminobutyl)piperidin-2-one (CAS 1042770-52-4). Sigma-Aldrich / MilliporeSigma Catalog.

Sources

Foundational

Advanced Applications of N-Substituted Piperidin-2-one Derivatives in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists and Pharmacologists Part 1: Executive Summary The piperidin-2-one (valerolactam) scaffold represents a "privileged structure" in modern medicinal chemistry. Its thermody...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists and Pharmacologists

Part 1: Executive Summary

The piperidin-2-one (valerolactam) scaffold represents a "privileged structure" in modern medicinal chemistry. Its thermodynamic stability, ability to mimic peptide bonds (


-

isomerization), and capacity for multi-vector substitution make it an ideal template for fragment-based drug design (FBDD). Unlike simple piperidines, the N-substituted piperidin-2-one core offers a rigidified carbonyl interface that serves as a critical hydrogen-bond acceptor in kinase hinge regions and protease active sites.

This guide moves beyond basic synthesis to explore high-value applications in p38 MAPK inhibition , HIV-1 protease modulation , and PARP inhibition , supported by validated synthetic protocols (Castagnoli-Cushman Reaction) and structural activity relationship (SAR) mapping.

Part 2: Structural Logic & Medicinal Chemistry

The Peptidomimetic Advantage

The N-substituted piperidin-2-one ring is structurally homologous to the prolyl-peptide bond. By constraining the N-C(=O) bond within a six-membered ring, the scaffold locks the amide in a cis-like conformation (relative to the ring), reducing the entropic penalty of binding to protein targets.

  • Pharmacophore Features:

    • C2-Carbonyl: Acts as a strictly directional H-bond acceptor (e.g., interacting with backbone amides in kinases).

    • N1-Substitution: The primary vector for lipophilic tuning and solubility modulation.

    • C3-C6 Functionalization: Allows for stereochemical complexity to match chiral pockets (e.g., hydrophobic regions in GPCRs).

Visualization: SAR Decision Matrix

The following diagram outlines the critical substitution zones for optimizing biological activity.

SAR_Map Core N-Substituted Piperidin-2-one Core N1 N1-Position (Solubility & PK) Core->N1 Lipophilic Tails (e.g., Benzyl, Aryl) C3 C3-Position (Stereocenter/Chirality) Core->C3 Peptidomimetic Side Chains C4 C4-Position (Target Specificity) Core->C4 Pharmacophore Attachment C5_6 C5/C6-Positions (Conformational Lock) Core->C5_6 Ring Fusion (Isoquinolines) Ex1 Ex1 N1->Ex1 p38 MAPK: N-Aryl/Alkyl Ex2 Ex2 C3->Ex2 HIV Protease: P2 Ligand Ex3 Ex3 C4->Ex3 PARP: Carboxamide

Figure 1: Structural Activity Relationship (SAR) map highlighting functionalization zones for N-substituted piperidin-2-ones.

Part 3: Synthetic Methodologies

While direct alkylation of piperidin-2-one is possible, it often lacks regioselectivity. The Castagnoli-Cushman Reaction (CCR) is the gold standard for generating highly substituted N-piperidin-2-one derivatives (specifically tetrahydroisoquinolines) in a single step with high atom economy.

The Castagnoli-Cushman Reaction (CCR)

The CCR involves the condensation of homophthalic anhydride (HPA) with an imine.[1][2] This reaction creates a lactam core with simultaneous introduction of substituents at the N1, C3, and C4 positions.

Mechanism:

  • Formation of an amic acid intermediate between the anhydride and imine.

  • Decarboxylation or dehydration-driven cyclization to form the lactam ring.

CCR_Mechanism Start Reagents: Homophthalic Anhydride + Imine Inter1 Intermediate: Amic Acid Formation Start->Inter1 Nucleophilic Attack Step2 Cyclization: Intramolecular Acylation Inter1->Step2 - H2O / Decarboxylation Product Product: Tetrahydroisoquinolin-1-one (Fused Piperidin-2-one) Step2->Product Final Scaffold

Figure 2: Workflow of the Castagnoli-Cushman Reaction for piperidin-2-one synthesis.

Part 4: Therapeutic Deep Dives

p38 MAPK Inhibitors (Inflammation & Oncology)

Mechanism: The p38 Mitogen-Activated Protein Kinase pathway is a key driver of cytokine production (TNF-α, IL-1β). Role of Scaffold: N-substituted piperidin-2-ones (often embedded in naphthyridinone or quinolinone systems) bind to the ATP-binding pocket.

  • Key Interaction: The lactam carbonyl (C=O) acts as a hydrogen bond acceptor for the backbone amide of Met109 in the hinge region.

  • N1-Substitution: Bulky groups (e.g., 2,6-dichlorophenyl) at N1 occupy the hydrophobic pocket, enforcing selectivity against other kinases.

HIV-1 Protease Inhibitors (Antiviral)

Mechanism: HIV-1 protease cleaves viral polyproteins.[3][4] Inhibitors mimic the transition state of peptide hydrolysis. Role of Scaffold: The piperidin-2-one ring is utilized as a P2 ligand .

  • Advantage: Unlike flexible linear chains, the piperidin-2-one ring rigidifies the P2 moiety, optimizing Van der Waals contacts with the S2 subsite of the protease.

  • Data Point: Derivatives incorporating a piperidin-2-one P2 ligand have demonstrated

    
     values < 20 nM against wild-type HIV-1 protease.
    
PARP Inhibitors (DNA Repair)

Mechanism: Poly(ADP-ribose) polymerase (PARP) enzymes repair DNA strand breaks. Inhibiting PARP kills cancer cells with BRCA mutations (synthetic lethality). Role of Scaffold: 1-oxo-3,4-dihydroisoquinoline-4-carboxamides (CCR products) act as potent PARP1/2 inhibitors.[5]

  • Optimization: Introduction of a 7-fluoro substituent on the benzo-fused ring significantly enhances potency (

    
     ~4.3 nM for PARP2).
    

Part 5: Experimental Protocols

Protocol A: Synthesis of N-Benzyl-3-phenylpiperidin-2-one (General Alkylation)

Note: This protocol demonstrates direct functionalization.

  • Reagents: Piperidin-2-one (10 mmol), Benzyl bromide (11 mmol), NaH (60% dispersion, 12 mmol), DMF (dry, 20 mL).

  • Procedure:

    • Cool the suspension of NaH in DMF to 0°C under

      
      .
      
    • Add piperidin-2-one dropwise. Stir for 30 min (deprotonation).

    • Add benzyl bromide dropwise.

    • Warm to RT and stir for 4 hours.

    • Quench with

      
      , extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).
      
  • Validation:

    
     NMR should show the disappearance of the amide N-H signal and appearance of benzylic protons (~4.6 ppm).
    
Protocol B: Castagnoli-Cushman Synthesis of Isoquinolin-1-one

Target: 2,3-Diaryl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid.

  • Reagents: Homophthalic anhydride (1.0 equiv), Imine (prepared from aniline + benzaldehyde, 1.0 equiv), Toluene or Xylene.

  • Procedure:

    • Dissolve anhydride and imine in toluene (0.5 M).

    • Reflux for 6–12 hours using a Dean-Stark trap (if dehydration is required) or stir at RT for carboxylic acid retention.

    • Precipitate the product by cooling or adding hexanes.

    • Recrystallize from EtOH.

  • Why this works: The reaction is driven by the formation of the stable lactam ring and is often diastereoselective (favoring trans configuration).

Part 6: Data Summary

Table 1: Comparative Potency of Piperidin-2-one Derivatives by Target

Therapeutic TargetDerivative TypeKey SubstituentActivity (

/

)
Mechanism
p38 MAPK NaphthyridinoneN1-(2,6-difluorophenyl)< 10 nMATP-competitive (Met109 binder)
HIV-1 Protease SulfonamideP2-Piperidin-2-one3.6 nMTransition state mimic (S2 pocket)
PARP-1/2 Isoquinolin-1-one7-Fluoro22 nM (PARP1)DNA-binding domain competitor
AChE N-Benzylpiperidine5,6-Dimethoxy15 nMAnionic subsite interaction

Part 7: References

  • Castagnoli, N., & Cushman, M. (1974).[2] Synthesis of pharmacologically active nitrogen analogs of the tetrahydrocannabinols. Journal of Organic Chemistry. Link

  • Pommier, Y., et al. (1999).[2] Synthesis of Cytotoxic Indenoisoquinoline Topoisomerase I Poisons. Journal of Medicinal Chemistry. Link

  • Safrygin, A., et al. (2020). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Mughal, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. Link

  • Diouf, O., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access.[6] European Journal of Medicinal Chemistry. Link

  • Bao, J., et al. (2006). p38 MAP kinase inhibitors: Metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Bioorganic & Medicinal Chemistry Letters. Link

  • Ghosh, A. K., et al. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Assessing the Viability of Novel Therapeutics: A Guide to the Physiological Stability of Aminobutyl Lactam Derivatives

An In-Depth Technical Guide for Drug Development Professionals The lactam ring, particularly the strained four-membered β-lactam, is a cornerstone of many life-saving antibiotics and a privileged scaffold in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

The lactam ring, particularly the strained four-membered β-lactam, is a cornerstone of many life-saving antibiotics and a privileged scaffold in modern medicinal chemistry. The introduction of an aminobutyl substituent offers a versatile handle for modulating pharmacological properties. However, the inherent reactivity of the lactam core presents a significant challenge to drug developers. Understanding the stability of these derivatives under physiological conditions is not merely a formality but a critical determinant of a compound's potential success. A drug that rapidly degrades in the bloodstream or gut will fail to reach its target, rendering it ineffective regardless of its in vitro potency.

This guide provides a comprehensive framework for researchers, chemists, and drug development scientists to understand, evaluate, and interpret the stability of aminobutyl lactam derivatives. We will delve into the fundamental mechanisms of degradation, present detailed, field-proven protocols for stability assessment, and offer insights into interpreting the resulting data to make informed decisions in the drug development pipeline.

The Chemistry of Instability: Core Degradation Pathways

The stability of a lactam derivative is primarily dictated by the susceptibility of its cyclic amide bond to cleavage. Under physiological conditions, two principal pathways dominate this process: pH-dependent hydrolysis and enzymatic degradation.

pH-Dependent Hydrolysis

The lactam ring is vulnerable to nucleophilic attack by water, a process that can be catalyzed by both acidic and basic conditions.[1] The rate and even the specific degradation products that form are strongly dependent on pH.[2][3]

  • Acid-Catalyzed Hydrolysis: In the acidic environment of the stomach (pH 1-3), protonation of the carbonyl oxygen activates the carbonyl carbon, making it more electrophilic and susceptible to attack by a water molecule.

  • Base-Catalyzed Hydrolysis: In the neutral to slightly alkaline conditions of the blood (pH 7.4) and intestines, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to ring-opening.[1] This is often the most relevant non-enzymatic degradation pathway in vivo. The reactivity of the lactam ring means that even at neutral pH, hydrolysis can be significant.[4][5]

The aminobutyl side chain can also influence this process. The amino group's protonation state, which is pH-dependent, can alter the molecule's electronic properties and potentially its susceptibility to hydrolysis.

G cluster_hydrolysis Lactam Ring Hydrolysis cluster_catalysts Catalysts Lactam Aminobutyl Lactam Derivative Intermediate Tetrahedral Intermediate Lactam->Intermediate Nucleophilic Attack (H₂O / OH⁻) Product Ring-Opened Amino Acid Product Intermediate->Product Ring Cleavage H_plus H⁺ (Acidic pH) H_plus->Intermediate OH_minus OH⁻ (Alkaline pH) OH_minus->Intermediate

Caption: General pathway for pH-dependent hydrolysis of the lactam ring.

Enzymatic Degradation

For lactam-based compounds, particularly those with antibiotic potential, enzymatic degradation is a critical stability concern. The primary culprits are β-lactamase enzymes, which bacteria produce as a defense mechanism.[6][7] These enzymes are highly efficient catalysts for lactam hydrolysis.[8]

  • β-Lactamases: These enzymes are broadly classified into four major classes (A, B, C, and D) based on their sequence.[8] Classes A, C, and D utilize a serine residue as the nucleophile to attack the lactam ring, while Class B enzymes are metallo-β-lactamases that use one or two zinc ions to activate a water molecule for the attack.[8][9]

  • Other Plasma Enzymes: Beyond bacterial enzymes, esterases and amidases present in human plasma can also contribute to the metabolic degradation of lactam derivatives, although this is typically a slower process than β-lactamase-mediated cleavage.[10]

The presence of β-lactamase inhibitors, such as clavulanic acid or tazobactam, can be used to protect susceptible lactam drugs from these enzymes.[4][6]

Experimental Design for Stability Assessment

A robust evaluation of stability requires a multi-pronged approach using validated, stability-indicating analytical methods. The gold standard for this analysis is Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which offers the sensitivity and specificity to separate and quantify the parent drug from its potential degradants.[11][12][13]

Protocol: Chemical Stability Profiling in Buffers

This experiment determines the intrinsic chemical stability of the compound as a function of pH.

Objective: To quantify the rate of degradation at pH values representative of physiological and storage conditions.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, and 9). Use buffers with known pKa values to ensure stable pH throughout the incubation (e.g., citrate for pH 3-5, phosphate for pH 7.4, borate for pH 9).

  • Stock Solution: Prepare a concentrated stock solution of the aminobutyl lactam derivative in a suitable organic solvent (e.g., DMSO or Acetonitrile).

  • Incubation: Dilute the stock solution into each pre-warmed buffer (37°C) to a final concentration of 1-10 µM. The final percentage of organic solvent should be low (<1%) to avoid impacting solubility or stability.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately quench the degradation by adding the aliquot to a tube containing a 2-3 fold excess of cold acetonitrile. This precipitates buffer salts and stops the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet any precipitate.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS. Quantify the peak area of the parent compound at each time point relative to the T=0 sample.

Protocol: In Vitro Plasma Stability Assay

This assay provides a more physiologically relevant measure of stability by including the effects of plasma proteins and enzymes.

Objective: To determine the compound's stability in the presence of metabolic enzymes found in plasma.

Methodology:

  • Plasma Preparation: Thaw frozen plasma (e.g., human, rat, mouse) from a reputable supplier in a 37°C water bath. Ensure the plasma is anticoagulated (e.g., with Heparin or EDTA).

  • Incubation Setup: In a microcentrifuge tube, add the test compound (from a stock solution) to pre-warmed plasma to a final concentration of 1-10 µM.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.

  • Protein Precipitation: Immediately add the aliquot to a tube containing 3-4 volumes of cold acetonitrile with an internal standard. The internal standard is a molecule of similar structure used to correct for variations in sample processing and instrument response.

  • Sample Processing: Vortex vigorously to ensure complete protein precipitation. Centrifuge at high speed for 10 minutes.

  • Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis. Calculate the ratio of the parent compound peak area to the internal standard peak area at each time point.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing Stock Prepare Drug Stock Solution Incubate Incubate Drug in Plasma at 37°C Stock->Incubate Plasma Thaw & Pre-warm Plasma (37°C) Plasma->Incubate Sample Sample at T = 0, 15, 30, 60, 120 min Incubate->Sample Time Course Quench Quench & Precipitate Protein (Cold Acetonitrile + IS) Sample->Quench Centrifuge Centrifuge (10,000g, 10 min) Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Experimental workflow for an in vitro plasma stability assay.

Data Analysis and Interpretation

The primary output of these stability assays is the disappearance of the parent compound over time. This is typically modeled using first-order kinetics.

  • Calculate Percent Remaining:

    • For each time point, calculate the percentage of the parent drug remaining compared to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Determine the Half-Life (t½):

    • Plot the natural logarithm (ln) of the percent remaining against time.

    • The data should approximate a straight line. The slope of this line is the degradation rate constant (-k).

    • The half-life is calculated using the formula: t½ = 0.693 / k

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison across different conditions.

Compound IDConditionpHTemperature (°C)Half-Life (t½) in minutes
ABC-123Phosphate Buffer7.437185
ABC-123HCl Buffer3.03795
ABC-123Human PlasmaN/A3745
ABC-123Rat PlasmaN/A3728
Control (Stable)Human PlasmaN/A37>240
Interpreting the Results
  • High Stability (t½ > 120 min in plasma): The compound is likely stable enough to circulate in the bloodstream and reach its target. This is a favorable characteristic for drugs administered intravenously.

  • Moderate Stability (t½ 30-120 min in plasma): The compound may be subject to significant first-pass metabolism or rapid clearance. This could be acceptable for some therapeutic indications but may require more frequent dosing or formulation strategies to improve exposure.

  • Low Stability (t½ < 30 min in plasma): The compound is rapidly degrading and is unlikely to achieve therapeutic concentrations in vivo.[14] This is a significant liability. Such a compound may be a candidate for prodrug strategies or require substantial medicinal chemistry efforts to stabilize the lactam ring.

  • Species Differences: A significant difference in stability between human and preclinical species (e.g., rat) plasma can complicate the translation of animal efficacy and safety data to humans.

  • pH Profile: A sharp decrease in stability at low pH suggests poor suitability for oral administration, as the drug would likely degrade in the stomach.

Conclusion

The physiological stability of aminobutyl lactam derivatives is a multifaceted property governed by pH, enzymes, and the intrinsic reactivity of the molecule. A thorough and early assessment of both chemical and metabolic stability is paramount for successful drug development. By employing the robust experimental protocols and analytical methods outlined in this guide, researchers can generate high-quality, interpretable data. This data empowers project teams to identify liabilities early, prioritize the most promising candidates, and ultimately de-risk the challenging path of bringing a new therapeutic to the clinic. Neglecting these fundamental studies can lead to costly late-stage failures, whereas embracing them provides a solid foundation for rational drug design and development.

References

  • Bicknell, R., Knott-Hunziker, V., & Waley, S. G. (n.d.). The pH-dependence of class B and class C beta-lactamases. Biochemical Journal.
  • Lin, J., et al. (2023). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Scientific Reports.
  • Deshpande, A., Baheti, K., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science. Available at: [Link]

  • Waley, S. G. (n.d.). The pH-dependence and group modification of beta-lactamase I. Biochemical Journal.
  • Cha, S., et al. (2001). Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. Analytical Biochemistry. Available at: [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • Di Rocco, M. (2021). Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products. Munster Technological University. Available at: [Link]

  • Sy, S. K. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Hansen, K. S., et al. (2019). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Therapeutic Drug Monitoring. Available at: [Link]

  • Wikipedia contributors. (n.d.). Penicillin. Wikipedia. Available at: [Link]

  • Philippon, A., Labia, R., & Jacoby, G. (1989). [Mechanism of enzymatic resistance to beta-lactam antibiotics]. Pathologie-biologie. Available at: [Link]

  • Tooke, C. L., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Toxicology. Available at: [Link]

  • Sy, S. K. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Lamm, L. W., et al. (2016). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. Water Research. Available at: [Link]

  • De M pecuniary, A., et al. (2024). In vitro stability study of 10 beta-lactam antibiotics in human plasma samples. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Zaer, F., et al. (2015). Exploration of the pre-analytical stability of β-lactam antibiotics in plasma and blood - Implications for therapeutic drug monitoring and pharmacokinetic studies. Clinical Chemistry and Laboratory Medicine. Available at: [Link]

  • Kussell, E., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available at: [Link]

  • Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. ResearchGate. Available at: [Link]

  • U.S. Department of Agriculture. (n.d.). Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. Food Safety and Inspection Service. Available at: [Link]

  • Glenn, W. S., et al. (2016). Hydrolysis and degradation of lactam xenobiotics. PLOS ONE. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Su, M., et al. (2016). Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integrated Production Process. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Yamamoto, T., et al. (2017). Removal and degradation of β-lactam antibiotics in water using didodecyldimethylammonium bromide-modified montmorillonite organoclay. Journal of Hazardous Materials. Available at: [Link]

  • Lin, J., et al. (2023). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Scientific Reports. Available at: [Link]

  • Del Moral-Luque, J. A., et al. (2023). Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. Antibiotics. Available at: [Link]

  • Tsuji, A., et al. (1981). Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Aminobutyl)piperidin-2-one from delta-valerolactam

An Application Note for the Synthesis of 1-(4-Aminobutyl)piperidin-2-one from delta-Valerolactam Abstract This document provides a comprehensive guide for the synthesis of 1-(4-aminobutyl)piperidin-2-one, a valuable bifu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(4-Aminobutyl)piperidin-2-one from delta-Valerolactam

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-aminobutyl)piperidin-2-one, a valuable bifunctional building block for pharmaceutical and chemical research. The protocol details a robust two-step synthetic sequence commencing with the N-alkylation of commercially available δ-valerolactam, followed by the catalytic hydrogenation of the resulting nitrile intermediate. This application note is designed for researchers and scientists in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and efficient synthesis.

Introduction and Synthetic Strategy

1-(4-Aminobutyl)piperidin-2-one incorporates both a cyclic amide (lactam) and a primary aliphatic amine, making it a versatile scaffold for the development of novel chemical entities. The strategic disconnection of this target molecule suggests a two-stage approach. The core of this strategy is the formation of the C-N bond at the lactam nitrogen, followed by the unmasking of the primary amine functionality.

The chosen synthetic route involves:

  • N-Alkylation: The lactam nitrogen of δ-valerolactam is deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to form the corresponding sodium salt. This potent nucleophile is then reacted with 4-bromobutanenitrile via a classical Williamson ether synthesis-like reaction (specifically, an N-alkylation) to yield the nitrile intermediate, 1-(3-cyanopropyl)piperidin-2-one. The use of a nitrile precursor for the amine is a strategic choice to avoid protecting group chemistry that would be necessary if using a halo-amine equivalent.

  • Nitrile Reduction: The terminal nitrile group of the intermediate is selectively reduced to a primary amine. While several reagents can accomplish this transformation, such as lithium aluminum hydride (LAH)[1], this protocol details the use of catalytic hydrogenation with Raney® Nickel. This method is often preferred for its high selectivity towards primary amines, operational simplicity, and avoidance of highly reactive metal hydrides.[2][3] The addition of ammonia during hydrogenation can further suppress the formation of secondary and tertiary amine byproducts.[4]

The overall synthetic transformation is depicted below:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Reduction Valerolactam δ-Valerolactam Intermediate 1-(3-Cyanopropyl)piperidin-2-one Valerolactam->Intermediate Reagents1 1. Sodium Hydride (NaH) Anhydrous THF, 0 °C to RT 2. 4-Bromobutanenitrile Reagents1->Intermediate Intermediate2 1-(3-Cyanopropyl)piperidin-2-one Product 1-(4-Aminobutyl)piperidin-2-one Intermediate2->Product Reagents2 H₂ (50 psi), Raney® Nickel Ethanol, Ammonia Reagents2->Product

Caption: Overall two-step synthetic workflow.

Mechanistic Considerations

Step 1: N-Alkylation of δ-Valerolactam The N-H proton of a lactam is weakly acidic. A strong base is required for its complete deprotonation to generate a nucleophilic amide anion. Sodium hydride, a non-nucleophilic base, is ideal for this purpose as it irreversibly deprotonates the lactam, producing hydrogen gas as the only byproduct.[5][6] The resulting sodium salt of the lactam is a potent nucleophile that readily attacks the electrophilic carbon atom of 4-bromobutanenitrile in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide leaving group. Anhydrous polar aprotic solvents, such as tetrahydrofuran (THF), are essential to prevent the violent reaction of NaH with protic substances and to effectively solvate the intermediates.[7]

Step 2: Catalytic Hydrogenation of the Nitrile The catalytic hydrogenation of nitriles to primary amines is a widely used industrial process.[3][8] The reaction proceeds via the initial reduction of the nitrile to an imine intermediate on the surface of the heterogeneous catalyst (e.g., Raney® Nickel). This imine can then be further hydrogenated to the desired primary amine.[4] A common side reaction is the condensation of the intermediate imine with the primary amine product, which, after elimination of ammonia and subsequent reduction, leads to the formation of a secondary amine.[2][4] Performing the reaction in an ammonia-saturated solvent shifts the equilibrium away from this condensation pathway, thus maximizing the yield of the primary amine.[4]

Detailed Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
δ-Valerolactam≥99%Sigma-AldrichStore in a desiccator.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichHighly reactive with water. Handle under inert atmosphere only.[5][6][9]
4-Bromobutanenitrile97%Sigma-AldrichLachrymator. Handle in a fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled from Na/benzophenone or from a solvent purification system.
HexanesACS GradeFisher ScientificFor washing NaH dispersion and for chromatography.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
Saturated Sodium Bicarbonate (aq.)-In-house prep.For aqueous workup.
Brine (Saturated NaCl aq.)-In-house prep.For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichFor drying organic layers.
Raney® Nickel (slurry in water)-Sigma-AldrichPyrophoric when dry. Handle with extreme care.
Ethanol (200 Proof)ACS GradeFisher ScientificSolvent for hydrogenation.
Ammonium Hydroxide (28-30%)ACS ReagentSigma-AldrichSource of ammonia for hydrogenation.
Celite® 545-Fisher ScientificFiltration aid for catalyst removal.

3.2. Protocol 1: Synthesis of 1-(3-Cyanopropyl)piperidin-2-one

WARNING: Sodium hydride (NaH) reacts violently with water and can ignite in moist air. All operations must be conducted in a certified chemical fume hood under a dry, inert atmosphere (Nitrogen or Argon).[5][7][10]

  • Preparation: Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • NaH Dispensation and Washing: In the fume hood, weigh 4.4 g (110 mmol, 1.1 eq) of 60% NaH dispersion in mineral oil into a separate dry flask under nitrogen. Add 30 mL of anhydrous hexanes, swirl gently, and allow the NaH to settle. Carefully cannulate away the hexanes. Repeat this washing step twice to remove the mineral oil.

  • Reaction Setup: Suspend the washed NaH in 150 mL of anhydrous THF in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Lactam: Dissolve 10.0 g (101 mmol, 1.0 eq) of δ-valerolactam in 50 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C. Vigorous hydrogen gas evolution will be observed.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete deprotonation. The mixture should become a grayish, slightly viscous slurry.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 16.4 g (111 mmol, 1.1 eq) of 4-bromobutanenitrile dropwise via syringe over 20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the δ-valerolactam spot is consumed.

  • Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution while cooling the flask in an ice bath. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate and 100 mL of water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil. Purify the oil by vacuum distillation or flash column chromatography on silica gel to obtain 1-(3-cyanopropyl)piperidin-2-one as a clear, colorless oil.

3.3. Protocol 2: Synthesis of 1-(4-Aminobutyl)piperidin-2-one

WARNING: Raney® Nickel is pyrophoric when dry and may ignite flammable solvents. Never allow the catalyst to dry. Ensure all equipment is properly grounded.[2]

  • Preparation: To a 500 mL high-pressure hydrogenation vessel (e.g., Parr shaker bottle), add a solution of 1-(3-cyanopropyl)piperidin-2-one (10.0 g, 60.2 mmol) in 150 mL of ethanol.

  • Catalyst Addition: Add 10 mL of concentrated ammonium hydroxide (28-30%) to the solution. Under a stream of nitrogen, carefully add ~1.0 g (by settled volume) of Raney® Nickel slurry (pre-washed several times with water and then with ethanol). CAUTION: Add the catalyst carefully to avoid splashing.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas (3x) and then with hydrogen gas (3x). Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Begin vigorous shaking or stirring and heat the vessel to 40-50 °C if necessary. Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

  • Workup: Cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Under a nitrogen atmosphere , carefully decant the reaction mixture through a pad of Celite® to filter out the Raney® Nickel catalyst. Wash the catalyst pad with small portions of ethanol (2 x 20 mL). IMPORTANT: Keep the Celite® pad and the catalyst wet with ethanol or water at all times. Quench the catalyst by slowly adding it to a large volume of water in a designated waste container.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol and ammonia. The resulting crude oil can be purified by vacuum distillation to yield 1-(4-aminobutyl)piperidin-2-one as a viscous, colorless to pale yellow oil.

Data Summary and Characterization

ParameterStep 1: N-AlkylationStep 2: Nitrile Reduction
Starting Material δ-Valerolactam (10.0 g, 101 mmol)1-(3-Cyanopropyl)piperidin-2-one (10.0 g, 60.2 mmol)
Key Reagents NaH (60%, 4.4 g, 110 mmol)Raney® Nickel (~1.0 g), H₂ (50 psi)
4-Bromobutanenitrile (16.4 g, 111 mmol)NH₄OH (10 mL)
Solvent Anhydrous THF (200 mL)Ethanol (150 mL)
Reaction Time ~16 hours~4-6 hours
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Typical Yield 75-85%80-90%
Product 1-(3-Cyanopropyl)piperidin-2-one 1-(4-Aminobutyl)piperidin-2-one
Appearance Colorless OilViscous, Colorless to Pale Yellow Oil
Molecular Formula C₉H₁₄N₂OC₉H₁₈N₂O
Molecular Weight 166.22 g/mol 170.25 g/mol

Expected Characterization Data for 1-(4-Aminobutyl)piperidin-2-one:

  • ¹H NMR (CDCl₃): δ ~3.4 (t, 2H), ~3.2 (t, 2H), ~2.7 (t, 2H), ~2.4 (t, 2H), ~1.8 (m, 4H), ~1.5 (m, 4H), ~1.3 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃): δ ~170 (C=O), ~50, ~48, ~42, ~40, ~32, ~28, ~25, ~22.

  • IR (neat, cm⁻¹): ~3350, 3280 (N-H stretch), ~2930, 2860 (C-H stretch), ~1640 (C=O stretch, amide).

  • MS (ESI+): m/z = 171.15 [M+H]⁺.

Safety and Handling

  • Sodium Hydride (NaH): A water-reactive and flammable solid.[6][9] It must be handled under an inert atmosphere.[5][7] In case of fire, use a Class D fire extinguisher (dry powder, sand); DO NOT USE WATER, CO₂, or foam extinguishers .[1][5] Personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[5]

  • Lithium Aluminum Hydride (LAH) (Alternative Reagent): If LAH is used for reduction, it requires even more stringent safety protocols. LAH reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[1][11][12][13] All operations must be in an anhydrous, inert environment. Quenching procedures must be performed slowly and at low temperatures.[11] A Class D fire extinguisher must be readily available.[1]

  • Raney® Nickel: The catalyst is pyrophoric and can ignite upon exposure to air, especially when dry. Always handle as a slurry in a suitable solvent and under an inert atmosphere.[2]

  • General Precautions: All experimental work should be conducted in a well-ventilated chemical fume hood. Standard PPE (lab coat, safety glasses, and appropriate gloves) should be worn at all times.

References

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Törös, S., et al. (2015). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Sajtos, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • Oreate AI. (2026, January 7). In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride. Retrieved from [Link]

  • Wang, A., et al. (2024, January 25). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). LithiumAluminumHydride-16853-85-3.docx. Retrieved from [Link]

  • LobaChemie. (n.d.). Safety Data Sheet: 111710 - Sodium hydride, 60% dispersion in mineral oil. Retrieved from [Link]

  • Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Angewandte Chemie International Edition. Retrieved from [Link]

  • C&EN Global Enterprise. (2024, March 4). Guidance for working with lithium aluminum hydride. Retrieved from [Link]

Sources

Application

Using 1-(4-Aminobutyl)piperidin-2-one as a linker in drug conjugates

An Application Guide to Utilizing 1-(4-Aminobutyl)piperidin-2-one as a Novel Linker Scaffold in Drug Conjugate Development Authored by: Senior Application Scientist, Advanced Bioconjugation Division Antibody-Drug Conjuga...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Utilizing 1-(4-Aminobutyl)piperidin-2-one as a Novel Linker Scaffold in Drug Conjugate Development

Authored by: Senior Application Scientist, Advanced Bioconjugation Division

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents through a chemical linker.[1][2] The linker is a critical component that dictates the stability, solubility, and release mechanism of the payload, directly influencing the therapeutic index of the ADC.[][4] This document provides a detailed application guide for researchers on the use of 1-(4-Aminobutyl)piperidin-2-one as a foundational scaffold for creating novel, non-cleavable linkers. We will explore its chemical properties, a strategy for its conversion into a heterobifunctional linker, detailed protocols for conjugation to both payload and antibody, and methods for characterization. This guide is intended for drug development professionals seeking to expand their toolkit with next-generation linker technologies.

Introduction: The Central Role of the Linker in ADC Design

An ideal ADC linker must maintain a stable connection between the antibody and the cytotoxic payload during systemic circulation to prevent premature drug release, which can lead to off-target toxicity and a diminished therapeutic window.[5] Upon internalization into the target cancer cell, the linker must then facilitate the efficient release of the active drug.[6][7] Linkers are broadly categorized as cleavable (responding to intracellular triggers like low pH or specific enzymes) or non-cleavable, which release the payload after lysosomal degradation of the antibody.[8]

Non-cleavable linkers offer the advantage of enhanced plasma stability, reducing the risk of off-target effects.[6] The resulting active metabolite—an amino acid-linker-payload complex—is also less likely to permeate cell membranes, potentially minimizing the "bystander effect."

This guide introduces 1-(4-Aminobutyl)piperidin-2-one , a unique scaffold featuring a stable delta-valerolactam (piperidin-2-one) ring and a flexible four-carbon chain terminating in a primary amine. The inherent stability of the lactam ring makes it an excellent candidate for a non-cleavable linker core, while the terminal amine provides a versatile handle for initial payload attachment.

Properties and Functionalization of the 1-(4-Aminobutyl)piperidin-2-one Scaffold

The base scaffold, 1-(4-aminobutyl)piperidin-2-one, presents a primary amine that is readily available for conjugation. However, to function as a bridge between a payload and an antibody, it must be converted into a heterobifunctional linker. This involves attaching the payload to the primary amine and subsequently introducing a second, orthogonal reactive group for antibody conjugation.

A common and highly effective strategy for antibody conjugation is targeting the thiol groups of cysteine residues.[9] Therefore, we will focus on a protocol to functionalize the 1-(4-aminobutyl)piperidin-2-one scaffold with a maleimide group, creating a linker capable of reacting specifically with cysteines introduced into the antibody via reduction of interchain disulfides or through protein engineering.

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValueSource
IUPAC Name 1-(4-aminobutyl)piperidin-2-one-
Molecular Formula C₉H₁₈N₂O-
Molecular Weight 170.25 g/mol -
Key Functional Groups Primary Amine, Lactam (cyclic amide)-
Predicted logP -0.6 to -0.2FooDB
Predicted Water Solubility HighFooDB

Experimental Protocols and Workflows

This section details the complete workflow, from functionalizing the core scaffold to synthesizing and characterizing the final ADC.

Workflow Overview: ADC Synthesis

The overall process involves three main stages: functionalization of the linker, conjugation of the payload to the linker, and finally, conjugation of the linker-payload complex to the monoclonal antibody.

ADC_Workflow Fig. 1: ADC Synthesis Workflow cluster_0 Stage 1: Linker Functionalization cluster_1 Stage 2: Payload Conjugation cluster_2 Stage 3: Antibody Conjugation LinkerCore 1-(4-Aminobutyl) piperidin-2-one Core BifunctionalLinker ABP-Maleimide Linker LinkerCore->BifunctionalLinker Amine Reaction MaleimideReagent Maleimide Reagent (e.g., SMCC) MaleimideReagent->BifunctionalLinker LinkerPayload Linker-Payload Complex BifunctionalLinker->LinkerPayload Amide Bond Formation Payload Cytotoxic Payload (with -COOH group) ActivatedPayload Activated Payload (e.g., NHS Ester) Payload->ActivatedPayload Activation ActivatedPayload->LinkerPayload Amide Bond Formation FinalADC Final Antibody-Drug Conjugate (ADC) LinkerPayload->FinalADC Thiol-Maleimide Reaction mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (-SH groups exposed) mAb->Reduced_mAb Reduction (TCEP) Reduced_mAb->FinalADC Thiol-Maleimide Reaction ADC_MoA Fig. 2: Mechanism of Action for a Non-Cleavable ADC ADC 1. ADC binds to target antigen on cancer cell surface Internalization 2. Receptor-mediated endocytosis ADC->Internalization Endosome 3. Trafficking to lysosome Internalization->Endosome Lysosome 4. Lysosomal degradation of mAb Endosome->Lysosome Release 5. Release of active 'Amino Acid-Linker-Payload' metabolite Lysosome->Release Action 6. Payload exerts cytotoxic effect (e.g., DNA damage) Release->Action

Sources

Method

Application Notes &amp; Protocols: 1-(4-Aminobutyl)piperidin-2-one as a Key Intermediate for Novel GABA Analogue Synthesis

Abstract Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Deficiencies in the GABAergic system are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] However, the therapeutic utility of GABA itself is limited due to its inability to cross the blood-brain barrier effectively.[1][2] This has driven the development of GABA analogues—structural derivatives designed to have improved pharmacokinetic properties and targeted mechanisms of action.[3] This document provides a detailed guide on the synthesis, characterization, and application of 1-(4-aminobutyl)piperidin-2-one, a versatile lactam-based intermediate for the generation of novel, conformationally-influenced GABA analogues. We present field-proven protocols for its synthesis and subsequent conversion into a target GABA analogue, alongside comprehensive methods for analytical validation.

Scientific Rationale: The Imperative for Advanced GABA Analogues

The therapeutic power of modulating the GABAergic system is well-established, with drugs like Pregabalin and Gabapentin being widely prescribed.[3][4] These molecules, while effective, do not directly act on GABA receptors. Instead, many GABA analogues function by modulating enzymes involved in GABA metabolism or by interacting with other targets, such as voltage-gated calcium channels.[4]

The strategic advantage of using a cyclic precursor like piperidin-2-one lies in the ability to introduce conformational rigidity. While GABA is a highly flexible molecule, constraining its structure can lead to analogues with higher selectivity for specific receptor subtypes (e.g., GABAA vs. GABAC) or transport proteins.[5] The intermediate, 1-(4-aminobutyl)piperidin-2-one, serves as an ideal scaffold. The piperidin-2-one ring acts as a "protected" form of a carboxylic acid, and the aminobutyl sidechain provides the crucial amine functionality characteristic of GABA. Subsequent hydrolysis of the lactam ring yields the final linear GABA analogue, whose backbone is pre-functionalized based on the initial piperidinone structure.

cluster_GABA GABAergic Synapse cluster_receptors Postsynaptic Receptors Presynaptic Presynaptic Neuron GABA_release GABA Release Presynaptic->GABA_release Action Potential Postsynaptic Postsynaptic Neuron GABA_A GABAA Receptor (Ionotropic) GABA_release->GABA_A Binds to GABA_B GABAB Receptor (Metabotropic) GABA_release->GABA_B Binds to GABA_A->Postsynaptic Cl- Influx (Inhibition) GABA_B->Postsynaptic K+ Efflux (Inhibition)

Figure 1: Simplified diagram of GABAergic neurotransmission.

Synthetic Strategy and Workflow

The synthesis of a novel GABA analogue from our target intermediate is a two-stage process. First, the intermediate 1-(4-aminobutyl)piperidin-2-one is synthesized. Second, the lactam ring of the intermediate is hydrolyzed to yield the final open-chain GABA analogue. This strategy allows for late-stage diversification if modifications on the piperidinone ring were to be performed first.

Overall Synthetic Workflow Start Piperidin-2-one + N-(4-bromobutyl)phthalimide Step1 Step 1: N-Alkylation Start->Step1 Protected_Intermediate Phthalimide-Protected Intermediate Step1->Protected_Intermediate Step2 Step 2: Deprotection Protected_Intermediate->Step2 Target_Intermediate TARGET INTERMEDIATE 1-(4-Aminobutyl)piperidin-2-one Step2->Target_Intermediate Step3 Step 3: Acid Hydrolysis Target_Intermediate->Step3 Final_Product Final Product: Novel GABA Analogue Step3->Final_Product

Figure 2: High-level workflow for the synthesis of a GABA analogue.

Protocol I: Synthesis of 1-(4-Aminobutyl)piperidin-2-one

This protocol details the synthesis of the title intermediate in two critical steps: N-alkylation of piperidin-2-one followed by hydrazinolysis to deprotect the primary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Piperidin-2-one≥98%Sigma-Aldrich-
N-(4-bromobutyl)phthalimide≥97%TCI ChemicalsAlkylating agent
Sodium Hydride (NaH)60% dispersion in oilAcros OrganicsStrong, non-nucleophilic base
Anhydrous Dimethylformamide (DMF)DriSolv™EMD MilliporeReaction solvent
Hydrazine monohydrate≥98%Sigma-AldrichDeprotection agent
Ethanol (EtOH)200 ProofDecon LabsSolvent for deprotection
Diethyl Ether (Et2O)AnhydrousFisher ScientificFor washing/extraction
Dichloromethane (DCM)ACS GradeVWRFor extraction
Saturated aq. NaHCO3-Lab PreparedFor workup
Brine-Lab PreparedFor workup
Anhydrous Magnesium Sulfate≥97%VWRDrying agent
Step-by-Step Procedure

Step A: N-Alkylation

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Base Preparation: To the flask, add sodium hydride (1.2 eq.). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under nitrogen.

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve piperidin-2-one (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 20 minutes. Causality Note: This slow addition prevents a dangerous exotherm and ensures complete deprotonation of the lactam nitrogen, forming the sodium salt which is a potent nucleophile.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Alkylation: Dissolve N-(4-bromobutyl)phthalimide (1.1 eq.) in anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir overnight (12-16 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Mobile Phase: 50% Ethyl Acetate / Hexanes).

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with DCM. Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phthalimide-protected intermediate.

Step B: Amine Deprotection (Hydrazinolysis)

  • Dissolution: Dissolve the crude product from Step A in ethanol inside a round-bottom flask equipped with a condenser and stir bar.

  • Reagent Addition: Add hydrazine monohydrate (5.0 eq.). Causality Note: Hydrazine acts as a strong nucleophile that attacks the phthalimide carbonyls, forming a stable six-membered ring (phthalhydrazide) and liberating the desired primary amine.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4 hours. A dense white precipitate (phthalhydrazide) will form.

  • Workup: Cool the reaction to room temperature. Filter off the precipitate and wash it thoroughly with ethanol.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting residue will contain the target intermediate, 1-(4-aminobutyl)piperidin-2-one. Further purification can be achieved via column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% ammonium hydroxide to prevent streaking.

Protocol II: Conversion to 8-amino-4-octanoic acid Analogue

This protocol describes the acid-catalyzed hydrolytic ring-opening of the lactam to furnish the final GABA analogue.

  • Setup: To a round-bottom flask containing the purified intermediate from Protocol I, add 6M Hydrochloric Acid (HCl).

  • Reaction: Attach a condenser and heat the mixture to reflux (approx. 100-110°C) for 24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting solid will be the hydrochloride salt of the final GABA analogue. It can be further purified by recrystallization from an ethanol/ether mixture.

Analytical Validation and Characterization

Thorough analytical validation is critical to confirm the identity and purity of the synthesized compounds.

Analysis TechniqueIntermediate: 1-(4-Aminobutyl)piperidin-2-oneFinal Product: 8-amino-4-octanoic acid (HCl salt)
Molecular Formula C9H18N2OC8H18ClNO2
Molecular Weight 170.25 g/mol 195.69 g/mol
Mass Spec (ESI+) Expected [M+H]⁺: m/z 171.15Expected [M+H]⁺: m/z 160.13 (as free base)
¹H NMR (CDCl₃) Peaks corresponding to piperidinone ring protons (~1.8-3.4 ppm), butyl chain protons (~1.5-2.8 ppm), and a broad singlet for the NH₂ protons.Disappearance of some piperidinone ring signals. Appearance of a broad peak for the carboxylic acid proton (>10 ppm) and ammonium protons (~8 ppm).
¹³C NMR (CDCl₃) Carbonyl peak (~175 ppm), and distinct signals for the 9 carbons.Carbonyl peak shifts to ~180 ppm.
FT-IR (cm⁻¹) Lactam C=O stretch (~1650), N-H bend (~1600), N-H stretch (two bands, ~3300-3400).Carboxylic acid O-H stretch (broad, ~2500-3300), C=O stretch (~1710), N-H stretch (~3000).
Purity (HPLC) >95%>95%

Applications and Future Directions

The synthesized GABA analogue serves as a lead compound for further investigation.

  • Pharmacological Screening: The compound can be evaluated in radioligand binding assays to determine its affinity for various GABA receptor subtypes (GABAA, GABAB, GABAC) and GABA transporters (GATs).

  • Functional Assays: Electrophysiological studies, such as two-electrode voltage clamp in Xenopus oocytes expressing GABA receptors, can determine if the compound acts as an agonist, antagonist, or modulator.[6]

  • Structure-Activity Relationship (SAR) Studies: The synthetic route allows for modifications. The piperidin-2-one ring can be substituted at various positions prior to alkylation to explore how different functional groups affect biological activity. This systematic approach is crucial for optimizing potency and selectivity.[6]

By providing a robust synthetic and analytical framework, these notes are intended to empower researchers in neuroscience and drug development to explore novel chemical space in the pursuit of next-generation therapeutics for neurological disorders.

References

  • RxList. (2021-07-14). How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-47. [Link]

  • Al-khouja, A., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity. Semantic Scholar. [Link]

  • Al-khouja, A., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. ResearchGate. [Link]

  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Bentham Science. [Link]

  • Galeva, A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. [Link]

  • Höltje, M., et al. (2014). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. [Link]

  • ResearchGate. (n.d.). GABA and some commercialized derivatives that have therapeutic applications. [Link]

  • Policija.si. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Quijia, C. R., & Chorilli, M. (2020). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Critical Reviews in Analytical Chemistry, 50(1), 62-77. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. [Link]

  • Wikipedia. (n.d.). 4-Piperidone. [Link]

  • Wikipedia. (n.d.). GABA analogue. [Link]

  • Johnston, G. A. (2015). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Neurochemical Research, 40(10), 1937-41. [Link]

  • Analytical and Bioanalytical Chemistry Research. (2022). Trace Level Quantification of Organophosphorus Pesticides from Fleshy Fruit Samples by Magnetic Solid-phase Extraction Using Fabric. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing polymerization during the purification of aminobutyl lactams

Technical Support Center: Purification of Aminobutyl Lactams Current Status: Online 🟢 Topic: Preventing Polymerization & Decomposition Ticket ID: #ABL-PUR-001 Welcome to the Bench. You are likely here because your distil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Aminobutyl Lactams

Current Status: Online 🟢 Topic: Preventing Polymerization & Decomposition Ticket ID: #ABL-PUR-001

Welcome to the Bench.

You are likely here because your distillation flask contains a viscous, yellowing gel instead of a clear liquid, or your column chromatography yielded nothing but a stuck band at the baseline.

Purifying Aminobutyl Lactams (e.g.,


-(4-aminobutyl)-2-pyrrolidone) is deceptive. Unlike standard solvents, these molecules contain both the "lock" (the lactam ring) and the "key" (the primary amine) required for polymerization. Under heat or catalytic conditions, they become self-initiating monomers , undergoing Anionic Ring-Opening Polymerization (AROP) or polycondensation.

This guide treats your purification setup as a reactor that must be quenched.

Part 1: The Diagnostic Hub

Identify your failure mode to select the correct troubleshooting workflow.

Symptom Probable Cause Immediate Action
Viscous "Honey" in Distillation Pot Thermal Polymerization (AROP) . The amine tail of one molecule has attacked the ring of another.[1]Stop heat. Switch to Workflow A .
White Solid Precipitate Nylon Formation (Polycondensation) . Water was present; hydrolysis opened the ring to a linear amino acid, which then polymerized.Check water content (KF). See Workflow B .
Compound Stuck on Silica Column Acid-Catalyzed Ring Opening . Silica protons catalyzed the ring opening or salt formation.Flush with MeOH/NH3. Switch to Workflow C .
Cloudy/Crusty upon Storage Carbamate Formation . The amine absorbed atmospheric CO₂.Filter under inert gas. See Workflow D .

Part 2: The Mechanism (The "Why")

You cannot prevent polymerization without understanding the pathway. Aminobutyl lactams do not polymerize via free radicals (like acrylates); they polymerize via Nucleophilic Attack .

The Enemy: The primary amine group (


) on the butyl chain.
The Trigger:  Heat (Distillation) or Surface Acidity (Silica).
Pathway: Self-Initiated Anionic Ring-Opening Polymerization

In this pathway, the amine of Molecule A attacks the carbonyl of Molecule B. This opens the ring, creating a longer chain that still has an amine at the end, allowing the cycle to repeat indefinitely.

G Monomer Monomer (Aminobutyl Lactam) Heat Trigger: Heat / Catalyst Monomer->Heat Intermediate Tetrahedral Intermediate Heat->Intermediate Nucleophilic Attack (-NH2 on C=O) RingOpen Ring Opening (Amide Bond Break) Intermediate->RingOpen Ring Strain Release Dimer Linear Dimer (New Amine End) RingOpen->Dimer Dimer->Intermediate + Monomer Polymer Polyamide (Nylon-derivative) Dimer->Polymer Propagation (Chain Growth)

Figure 1: The self-initiation pathway. Note that the dimer retains a nucleophilic amine, ensuring the reaction accelerates as concentration increases.

Part 3: Troubleshooting Workflows

Workflow A: Distillation (Preventing the "Pot Gel")

The Issue: You are heating a mixture that wants to become Nylon. Standard distillation (150°C+ at atmospheric pressure) ensures polymerization.

The Protocol:

  • Vacuum is King: You must achieve a boiling point < 110°C .

    • Requirement: High vacuum line or good rotary vane pump (< 1 mbar).

  • Minimize Residence Time:

    • Avoid: Large pot distillations where the liquid sits at boil for hours.

    • Use:Wiped Film Evaporator (WFE) or Short Path Distillation . These techniques expose the molecule to heat for seconds, not hours.

  • Pre-Treatment (The Secret Step):

    • Stir the crude material with Calcium Hydride (

      
      )  or Basic Alumina  for 1 hour, then filter before distilling. This removes water (which catalyzes hydrolysis) and traces of carboxylic acids (which catalyze cationic polymerization).
      

Recommended Vacuum/Temperature Table:

Pressure (mbar) Est. Boiling Point (°C) Risk Level
1013 (Atm) > 250°C (Decomposes) 🔴 Critical (Polymerization Guaranteed)
20 ~160°C 🟠 High (Yellowing/Oligomers)
1 ~105-115°C 🟢 Safe (Ideal Range)

| 0.1 | ~80-90°C | 🟢 Optimal |

Workflow B: Water Management (The "White Solid" Issue)

The Issue: Water attacks the lactam ring (Hydrolysis), creating a linear amino acid.



This linear amino acid then undergoes condensation polymerization (releasing water), driving the reaction forward.

The Fix:

  • Drying Agents: Do NOT use acidic drying agents like

    
     or Silica. Use 
    
    
    
    pellets
    or Molecular Sieves (4Å) .
  • Azeotropic Drying: If the sample is wet, reflux with Toluene (under Dean-Stark trap) to remove water before attempting vacuum distillation.

Workflow C: Chromatography (The "Stuck Column")

The Issue: You loaded your sample onto a Silica Gel column. The sample never came off, or eluted as a streak. Mechanism: Silica (


) is acidic. The surface silanol groups (

) protonate the lactam carbonyl, making it hyper-electrophilic. The amine group then attacks it rapidly (Cationic Ring Opening).

The Protocol:

  • Abandon Silica: Use Neutral or Basic Alumina (Activity Grade II or III).

  • If you MUST use Silica:

    • Pre-treat the column: Flush the silica slurry with 1-2% Triethylamine (TEA) in your eluent before loading the sample.

    • Eluent Modifier: Maintain 1% TEA or

      
       in the mobile phase throughout the run to keep surface sites deactivated.
      
Workflow D: Storage & Handling

The Issue: Sample was pure, but turned into a crusty solid after a week on the shelf. Mechanism: Primary amines react with atmospheric


 to form carbamates (zwitterions).


The Protocol:

  • Inert Gas: Always backfill storage containers with Argon or Nitrogen.

  • Seal: Parafilm is insufficient. Use Teflon-lined caps or Schlenk storage.

  • Temperature: Store at 4°C to slow kinetic oxidation.

References

  • Mechanism of Lactam Polymerization

    • Udipi, K., et al. "Ring-Opening Polymerization of Lactams." Journal of Polymer Science, 2002.[1]

    • Context: Defines the anionic mechanism where the amine anion acts as the propag
  • Purification of Pyrrolidone Derivatives

    • "Method for purifying N-methyl-2-pyrrolidone."[2][3][4] European Patent EP1720833B1.

    • Context: Describes the use of specific alumina grades to remove amine impurities and prevent color formation/polymerization during he
  • Handling Amine-Functionalized Monomers

    • Odian, G. "Principles of Polymerization." 4th Edition, Wiley-Interscience.
    • Context: The authoritative text on the kinetics of amine-carboxylic/lactam reactions and the necessity of stoichiometric imbalance or cooling to prevent high MW polymer form
  • Chromatographic Interactions

    • Reich, H. J. "Common Problems in Chromatography of Amines.
    • Context: Details the interaction of amines with acidic silanols and the "TEA wash" technique.

Disclaimer: This guide assumes standard laboratory safety protocols. Aminobutyl lactams are skin irritants and potential sensitizers. Always work in a fume hood.

Sources

Optimization

Technical Support Center: Removing Unreacted 1,4-Diaminobutane from 1-(4-Aminobutyl)piperidin-2-one

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting and frequently asked questions (FAQs) to address the specific chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting and frequently asked questions (FAQs) to address the specific challenge of removing unreacted 1,4-diaminobutane from the synthesis of 1-(4-Aminobutyl)piperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of 1,4-diaminobutane crucial for my research?

A1: 1,4-Diaminobutane possesses two primary amine groups, making it a highly reactive nucleophile. If it remains in your final product, it can lead to the formation of undesired byproducts in subsequent synthetic steps. In the context of drug development, even minute amounts of unreacted starting materials can alter the pharmacological and toxicological profile of the target molecule, making its removal a critical quality control measure.

Q2: I attempted a simple distillation, but my product is still contaminated. Why did this fail?

A2: While 1,4-diaminobutane has a lower boiling point (158-160°C) than 1-(4-Aminobutyl)piperidin-2-one, a simple distillation may be ineffective.[1][2][3][4][5] This can be due to the formation of an azeotrope or co-distillation with your product, especially under reduced pressure. The high boiling point of your target compound also necessitates high vacuum and temperatures, which can risk thermal degradation. A more effective, though technically challenging, alternative is high-vacuum fractional distillation.

Q3: What are the most reliable methods for this purification?

A3: The most effective purification strategies exploit the physicochemical differences between 1,4-diaminobutane and 1-(4-Aminobutyl)piperidin-2-one. The primary methods include:

  • High-Vacuum Fractional Distillation: Leverages the difference in boiling points.

  • Acid-Base Extraction: Capitalizes on the differing basicity (pKa values) of the amine groups.[6][7][8][9][10]

  • Column Chromatography: Separates the compounds based on their polarity.[11][12][13][14][15]

  • Selective Derivatization: Involves chemically modifying the 1,4-diaminobutane to alter its properties for easier removal.

This guide provides detailed troubleshooting for these techniques.

Troubleshooting Guides

Guide 1: Optimizing High-Vacuum Fractional Distillation

Common Problem: Significant contamination with 1,4-diaminobutane persists after distillation.

Core Principle: This technique separates compounds based on their boiling points. 1,4-diaminobutane boils at a significantly lower temperature than 1-(4-Aminobutyl)piperidin-2-one.[1][2][3][4][5] Effective separation is contingent on achieving efficient vapor-liquid equilibrium within a fractionating column.

Troubleshooting Steps:

  • Evaluate Your Vacuum System:

    • Achieve Deep Vacuum: Ensure your pump can maintain a pressure below 1 mmHg. Leaks will elevate the boiling points and diminish separation efficiency.

    • Seal All Joints: Inspect all connections for leaks and use high-vacuum grease on all ground-glass joints.

  • Enhance Column Performance:

    • Use a Packed Column: Columns with packing material like Raschig rings or Vigreux indentations increase the surface area for vapor-liquid exchange, leading to a better separation.

    • Insulate the Column: Wrap the column and distillation head in glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss.

  • Control the Distillation Rate:

    • Distill Slowly: A slow collection rate of 1-2 drops per second is crucial for establishing equilibrium. Rapid heating will cause both components to vaporize and distill together.

    • Utilize a Reflux Head: If available, a high reflux ratio at the start will enrich the vapor with the more volatile 1,4-diaminobutane before you begin collection.

Experimental Protocol: High-Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a dry and clean fractional distillation apparatus with a packed column.

  • Vacuum Application: Connect the system to a high-vacuum pump, ensuring a cold trap is placed between the apparatus and the pump.

  • Heating: Gently heat the distillation flask with a heating mantle and magnetic stirring.

  • Equilibration: Slowly raise the temperature until the mixture boils and a vapor-liquid equilibrium is established in the column.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which will be rich in 1,4-diaminobutane.

    • Main Fraction: Change the receiving flask to collect your purified product once the temperature at the distillation head stabilizes.

    • Final Fraction: Stop the distillation before the flask is completely dry to prevent the formation of decomposition products.

  • Purity Analysis: Analyze all collected fractions by GC-MS or NMR to verify their purity.

Data Summary Table:

CompoundBoiling Point (°C at 1 atm)Separation Principle
1,4-Diaminobutane158-160[1][2][3][4][5]Lower Boiling Point
1-(4-Aminobutyl)piperidin-2-one>250 (with decomposition)Higher Boiling Point

Workflow Diagram: Vacuum Fractional Distillation

cluster_setup Apparatus Setup cluster_process Distillation A Crude Mixture B Packed Column A->B F Apply Heat & Vacuum A->F C Condenser B->C D Receiving Flask C->D E Vacuum System C->E G Establish Reflux F->G H Collect Forerun G->H I Collect Product H->I J Analyze Purity I->J J->A Repurify if needed A Crude Mixture in Organic Solvent B Add Dilute Aqueous Acid A->B C Mix & Separate Layers B->C D Aqueous Layer (Protonated Diamine) C->D Discard E Organic Layer (Product) C->E F Repeat Extraction E->F 2-3x G Dry & Evaporate F->G H Pure Product G->H

Caption: Overview of the acid-base extraction process.

Guide 3: Purification via Flash Column Chromatography

Common Problem: The product and impurity have very similar properties, making other separation methods challenging.

Core Principle: This technique separates compounds based on their differential adsorption to a stationary phase. The two primary amines of 1,4-diaminobutane make it significantly more polar than the mono-amine product. This causes the diamine to bind more strongly to a polar stationary phase like silica gel.

Troubleshooting Steps:

  • Poor Separation:

    • Optimize the Mobile Phase: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. A common system is a gradient of methanol in dichloromethane.

    • Prevent Tailing: The basicity of amines can cause tailing on silica gel. [13][14][15]Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can improve peak shape.

    • Avoid Overloading: A general guideline is to use a ratio of 1:30 to 1:50 of crude material to silica gel by weight.

  • Product Does Not Elute:

    • Increase Eluent Polarity: If your product is not moving down the column, the mobile phase is not polar enough. Gradually increase the proportion of the polar solvent in your eluent system.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Pack a column with silica gel using a non-polar solvent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase and carefully load it onto the silica gel.

  • Elution: Begin eluting with a non-polar solvent and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

TLC Visualization Table:

CompoundPolarityExpected Rf Value
1,4-DiaminobutaneHighLow (often streaks)
1-(4-Aminobutyl)piperidin-2-oneModerateHigher
Note: Rf values are highly dependent on the specific mobile phase used.

References

  • ChemBK. (2024, April 10). 1,4-Diaminobutane. Retrieved from [Link]

  • Stenutz, R. (n.d.). 1,4-diaminobutane. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • LookChem. (n.d.). 1,4-Diaminobutane|110-60-1. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • OpenStax. (n.d.). 24.3 Basicity of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction.
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Reddit. (2020, September 18). What is an amine? How do the pKas of Nitrogen bound protons differ? Retrieved from [Link]

  • University of Toronto. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • University of Waterloo. (2021, April 14). Acid and Base Extraction. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Putrescine. In PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CH393353A - Process for removing impurities from hexamethylene diamine.
  • Google Patents. (n.d.). US4661634A - Removal of impurities from amines.
  • ResearchGate. (2017, May 9). How can I remove 1,3-PropaneDiamine from reaction mixture? Retrieved from [Link]

  • WIPO Patentscope. (2020, September 10). WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Butanediamine (CAS 110-60-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. Retrieved from [Link]

  • Frontiers. (2024, November 19). Application of tight membrane extraction for amines separation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines: Preparation of Polycyclic Lactams. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol Properties. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction temperature for N-substitution of delta-valerolactam

Topic: Optimizing Reaction Temperature for N-Substitution of -Valerolactam (Piperidin-2-one) Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division Executive Summary The N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for N-Substitution of


-Valerolactam (Piperidin-2-one)
Ticket ID:  CHEM-SUP-8821
Status:  Open
Analyst:  Senior Application Scientist, Process Chemistry Division

Executive Summary

The N-substitution of


-valerolactam is a critical transformation in the synthesis of pharmaceutical scaffolds, most notably factor Xa inhibitors like Apixaban . The thermodynamic stability of the 6-membered lactam ring offers a wider processing window than its 7-membered counterpart (

-caprolactam), but temperature control remains the primary determinant of yield.
  • N-Alkylation operates under Kinetic Control : Low temperatures (

    
    ) are required to suppress elimination of the alkyl halide and hydrolytic ring opening.
    
  • N-Arylation operates under Thermodynamic Activation : High temperatures (

    
    ) are necessary to overcome the activation energy of metal-catalyzed oxidative addition, with specific ligands required to prevent catalyst deactivation.
    

Module 1: N-Alkylation (The "Cold" Protocol)

Mechanism:


 Nucleophilic Substitution
Primary Risk:  Elimination (E2) of the alkyl halide or hydrolytic ring opening.
Optimized Protocol
VariableRecommendationTechnical Rationale
Base Sodium Hydride (NaH, 60% dispersion)Irreversible deprotonation generates the naked lactam anion.
Solvent DMF or THF (Anhydrous)DMF promotes

via cation solvation; THF is safer but slower.
Temperature

Heat is rarely needed.

promotes E2 elimination of the electrophile.
Stoichiometry 1.1 - 1.2 eq. BaseSlight excess ensures complete deprotonation before electrophile addition.
Step-by-Step Workflow
  • Deprotonation: Charge flame-dried flask with NaH (1.2 eq) and anhydrous DMF under

    
    . Cool to 
    
    
    
    .
  • Addition: Add

    
    -valerolactam (1.0 eq) dissolved in minimal DMF dropwise. Evolution of 
    
    
    
    gas will be vigorous.
  • Equilibration: Stir at

    
     for 30 mins to ensure formation of the sodium lactamate salt.
    
  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise at

    
    .
    
  • Warm-up: Allow to warm to Room Temperature (

    
    ) . Monitor by TLC/LCMS.[1]
    
    • Note: If using unreactive chlorides, heating to

      
       may be required, but add KI (0.1 eq) (Finkelstein condition) first before raising temp.
      

Module 2: N-Arylation (The "Hot" Protocol)

Mechanism: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig or Goldberg) Primary Risk: Catalyst deactivation and incomplete conversion. Industrial Context: This transformation is a key step in the synthesis of Apixaban intermediates.

Decision Matrix: Copper vs. Palladium
FeatureGoldberg (Copper) Buchwald (Palladium)
Active Species Cu(I)-diamine complexPd(0)-phosphine complex
Temperature High (

)
Moderate (

)
Base

,

,

NaOtBu,

Use Case Preferred for Lactams. Cost-effective, robust.Used for sterically demanding substrates.
The "Gold Standard" Protocol (Apixaban Route)

Based on optimized industrial conditions for coupling valerolactam with aryl iodides.

  • Catalyst System: CuI (10-20 mol%) + Ligand (DMEDA or N,N-dimethylglycine).

  • Base:

    
     (2.0 eq) or 
    
    
    
    (faster).
  • Solvent: Toluene (for

    
    ) or Dioxane.
    
  • Temperature: Reflux (

    
    )  is critical.
    
    • Why? The oxidative addition of the aryl halide to the Cu(I) center and the subsequent nucleophilic displacement by the amide nitrogen have high activation energies. Below

      
      , the reaction often stalls.
      
Visualizing the Pathway

ReactionPathway Start Delta-Valerolactam + Aryl Halide TempLow Temp < 80°C Start->TempLow TempOpt Temp 90-110°C (Optimal) Start->TempOpt TempHigh Temp > 140°C Start->TempHigh Stall Stalled Reaction (Kinetic Trap) TempLow->Stall Insufficient Ea for Oxidative Addn Product N-Aryl Lactam (High Yield) TempOpt->Product Turnover Frequency Maximized Decomp Catalyst Death / Polym. / Tars TempHigh->Decomp Ligand Dissociation

Figure 1: Temperature dependence of Copper-catalyzed N-arylation. The window of operation is narrow; insufficient heat leads to stagnation, while excessive heat degrades the catalyst system.

Module 3: Troubleshooting & Failure Modes

Issue 1: Ring Opening (Hydrolysis vs. Polymerization)

Users often confuse hydrolysis with polymerization.

  • Hydrolysis: Occurs if the solvent is "wet." The strong base attacks the carbonyl, opening the ring to form the amino-acid salt (linear

    
    -aminovaleric acid).
    
  • Polymerization (ROP): While

    
    -caprolactam polymerizes easily (Nylon-6), 
    
    
    
    -valerolactam is thermodynamically more stable. However, at
    
    
    with anionic initiators, Ring Opening Polymerization (ROP) becomes a risk.
Diagnostic Workflow
ObservationProbable CauseCorrective Action
Low Yield + Linear Acid in LCMS Wet Solvent. Water acts as a competing nucleophile.Karl-Fischer titrate solvent. Ensure

ppm

. Increase base eq.
Reaction Stalled (Arylation) Temp too low or Ligand poisoning .Increase T to

. Switch from

to

(solubility). Add 10% more diamine ligand.
Black Precipitate (Cu-Cat) Oxidation of Catalyst. Degas solvents thoroughly (sparge with Ar/N2 for 20 mins). Cu(I) oxidizes to inactive Cu(II) in air.
Gel formation Polymerization. Temp is too high (

) or concentration too high (

). Dilute to 0.2M.

FAQ: Researcher to Researcher

Q: Can I use microwave irradiation for the N-arylation? A: Yes. Microwave heating at


 for 30-60 minutes  is often superior to thermal reflux for Goldberg reactions. It overcomes the activation barrier quickly, minimizing the time the catalyst spends in a potentially unstable state.

Q: I am seeing O-alkylation instead of N-alkylation. Why? A: This is rare for lactams (unlike acyclic amides) due to the fixed cis-conformation. However, if using a "hard" electrophile (like methyl triflate) or a highly polar solvent (DMSO), O-alkylation is favored by HSAB theory.

  • Fix: Switch to a "softer" leaving group (Bromide/Iodide) and use THF/DMF. Ensure the mixture is fully deprotonated before adding the electrophile.

Q: Why is my Apixaban intermediate yield stuck at 20%? A: You are likely using the unoptimized "Ullmann" conditions (Cu powder, no ligand). You must use a diamine ligand (DMEDA, trans-1,2-cyclohexanediamine) to solubilize the copper and facilitate the catalytic cycle at


. Without the ligand, the reaction is heterogeneous and surface-area limited.

References

  • Optimized Apixaban Synthesis (N-Arylation Conditions)

    • Title: Investigation on Polymorphs of Apixaban, an Anticoagulant Drug.
    • Source: World Journal of Pharmaceutical Sciences, 2015.
    • )
    • URL:

  • Goldberg Reaction Mechanism & Conditions

    • Title: Mechanistic Studies on the Copper-Catalyzed N-Aryl
    • Source: J. Am. Chem. Soc. (via PMC), 2009.
    • Context: Establishes the necessity of diamine ligands and temperatures for efficient amide aryl
    • URL:

  • Thermodynamic Stability of Lactams

    • Title: Hydrolytic stability versus ring size in lactams.
    • Source: Journal of Medicinal Chemistry, 2000.
    • Context: Confirms -valerolactam is significantly more stable against hydrolysis than -lactams, allowing for more aggressive basic conditions.
    • URL:

  • General N-Alkylation Protocols

    • Title: A general N-alkylation platform via copper metallaphotoredox.[2]

    • Source: Chem (Cell Press), 2021.
    • Context: Contrasts traditional high-temp thermal alkylation with modern photoredox methods; provides baseline data for thermal activ
    • URL:

Sources

Reference Data & Comparative Studies

Comparative

Analytical Strategy: Qualification of 1-(4-Aminobutyl)piperidin-2-one Reference Standards

The following guide provides an in-depth analytical comparison for qualifying 1-(4-Aminobutyl)piperidin-2-one reference standards. This molecule, characterized by a piperidin-2-one (δ-lactam) ring and a primary amine tai...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth analytical comparison for qualifying 1-(4-Aminobutyl)piperidin-2-one reference standards. This molecule, characterized by a piperidin-2-one (δ-lactam) ring and a primary amine tail, presents specific detection challenges due to its lack of a strong chromophore.

Executive Summary: The "Invisible" Impurity Challenge

1-(4-Aminobutyl)piperidin-2-one (C₉H₁₈N₂O, MW 170.25) is frequently encountered as a synthetic intermediate in the production of functionalized lactams or as a degradation impurity in piperidine-based pharmaceuticals (e.g., local anesthetics, sigma receptor ligands).

The Core Problem: Unlike aromatic impurities, this molecule lacks a conjugated π-system. Its UV absorbance is limited to the weak amide end-absorption (<215 nm). Consequently, standard HPLC-UV purity assays often overestimate purity by "missing" this compound, or conversely, fail to detect it at trace levels.

The Solution: This guide compares the performance of Quantitative NMR (qNMR) against Chromatographic Mass Balance (LC-CAD/MS) for establishing the potency of this reference standard.

Comparative Analysis: Identification Methodologies

To certify a reference standard, you must prove Identity and Purity. Below is a comparison of the three primary techniques used to validate 1-(4-Aminobutyl)piperidin-2-one.

Table 1: Performance Matrix of Identification Techniques
FeatureMethod A: 1H-NMR (600 MHz) Method B: LC-MS/MS (Q-TOF) Method C: FT-IR (ATR)
Role Primary Structural Judge Trace Detective Fingerprint Confirmation
Specificity High (Distinguishes isomers)High (Exact Mass)Moderate (Functional Groups)
LOD (Limit of Detection) ~0.1 mg/mL< 1 ng/mL~1% w/w
Key Advantage Direct observation of the lactam vs. open-chain amide.Detects trace dimerization or oxidation.Confirms Lactam C=O stretch (1640 cm⁻¹).
Limitation Requires ~10mg sample; solvent peaks can interfere.Ion suppression possible; requires volatile buffers.Hygroscopicity of amine salts blurs spectra.
Verdict Gold Standard for Potency Best for Impurity Profiling Best for Goods-In ID

Detailed Technical Analysis & Protocols

A. The Structural Trap: Lactam vs. Open Chain

A common degradation pathway for this standard is the hydrolysis of the lactam ring to form 5-((4-aminobutyl)amino)pentanoic acid .

  • NMR Discrimination:

    • Target Molecule (Lactam): Look for the distinct multiplets of the rigid ring system. The protons adjacent to the nitrogen in the ring (

      
      ) typically appear as a triplet around 3.2–3.4 ppm .
      
    • Degradant (Open Chain): The ring opening relaxes the structure. The corresponding

      
       signal shifts upfield, and a new broad carboxyl signal appears (solvent dependent).
      
B. Protocol 1: High-Field NMR Identification

Use this protocol to establish the primary identity of the Reference Standard.

Reagents: Deuterated Chloroform (


) or Deuterium Oxide (

). Note:

is preferred if the salt form (e.g., HCl) is used, but it exchanges the amide/amine protons.

allows observation of the amide NH if not N-substituted, but here the N is substituted, so we focus on the chain.

Acquisition Parameters:

  • Concentration: 10 mg in 600 µL solvent.

  • Pulse Sequence: zg30 (Standard proton).

  • Scans: 16 (sufficient for >98% purity).

  • Key Assignments (Predicted in

    
    ): 
    
    • 
       3.25–3.35 (t, 2H):  Ring 
      
      
      
      (C6 of piperidone).
    • 
       3.30–3.40 (t, 2H):  Chain 
      
      
      
      (connected to ring N).
    • 
       2.65–2.75 (t, 2H):  Terminal 
      
      
      
      (verify integration is 2H; oxidation leads to aldehyde/nitrile shifts).
    • 
       2.35–2.45 (t, 2H):  Ring 
      
      
      
      (C3 of piperidone).
    • 
       1.70–1.85 (m, 4H):  Internal ring protons (C4, C5).
      
C. Protocol 2: Purity by HPLC-CAD (Charged Aerosol Detection)

Since UV is unreliable, CAD is the recommended chromatographic method for purity assignment.

  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Luna Omega), 150 x 4.6 mm, 3 µm.

    • Why: The polar amine tail causes tailing on standard C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate, pH 9.0 (High pH keeps amine neutral/suppresses tailing).

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 mins.

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • Critical Setting: Evaporation Temp 35°C (Low temp prevents loss of semi-volatiles).

Decision Logic: Qualification Workflow

The following diagram illustrates the decision process for qualifying an in-house working standard against a primary commercial standard.

ReferenceStandardQualification Start Raw Material 1-(4-Aminobutyl)piperidin-2-one InitialID Initial ID: FT-IR & MS (Confirm Structure) Start->InitialID ChromophoreCheck Check UV Absorbance (Is it > 220nm?) InitialID->ChromophoreCheck MethodSelect Select Purity Method ChromophoreCheck->MethodSelect No (Weak UV) UV_Path HPLC-UV (Not Recommended) MethodSelect->UV_Path Risk of Error CAD_Path HPLC-CAD or LC-MS (Universal Detection) MethodSelect->CAD_Path Compare Compare Chromatographic Purity vs. qNMR Purity CAD_Path->Compare qNMR qNMR (Internal Standard) Determine Absolute Purity qNMR->Compare Match Values Match (<1.0% diff) Assign Potency Compare->Match Yes Mismatch Mismatch (>1.0% diff) Investigate Hygroscopicity/Salts Compare->Mismatch No Final Release as Working Standard Match->Final

Figure 1: Analytical decision tree for qualifying non-chromophoric reference standards. Note the divergence away from HPLC-UV.

Handling & Stability (The "Hidden" Variables)

When using this reference standard, three stability factors directly impact analytical performance:

  • Hygroscopicity: The primary amine moiety makes this compound hygroscopic, especially in salt forms (HCl/TFA).

    • Impact: Weighing errors lead to incorrect assay values.

    • Mitigation: Equilibrate the standard in the weighing environment or use a glove box. Always correct for Water Content (KF) and Residual Solvent (GC-HS) in the final potency calculation.

  • Carbamate Formation: Primary amines react with atmospheric

    
    .
    
    • Observation: Appearance of a "ghost peak" in LC-MS [M+44] or broadening in NMR.

    • Storage: Store under Argon/Nitrogen at -20°C.

  • Cyclization Risk: In acidic solution, the amine tail can back-bite the lactam (though less likely with a 6-membered ring) or polymerize.

    • Recommendation: Prepare fresh solutions in neutral diluents (e.g., Water/Acetonitrile 50:50) rather than acidic HPLC mobile phases.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 1-(4-Bromobutyl)piperidin-2-one (Precursor Analog). National Library of Medicine. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Aminobutyl)piperidin-2-one

This document provides critical safety and logistical guidance for the handling and disposal of 1-(4-Aminobutyl)piperidin-2-one. As a trusted partner in your research, we aim to provide value beyond the product itself, e...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides critical safety and logistical guidance for the handling and disposal of 1-(4-Aminobutyl)piperidin-2-one. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you have the necessary information to operate safely and effectively. This guide is designed for researchers, scientists, and drug development professionals.

Editorial Note: At the time of publication, a specific Safety Data Sheet (SDS) for 1-(4-Aminobutyl)piperidin-2-one is not publicly available. The following protocols and recommendations are synthesized from the known hazard profiles of structurally analogous compounds, including piperidine derivatives and primary amines. This guide establishes a baseline for safe handling; however, you are required to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.

Hazard Assessment: An Inference-Based Approach

The chemical structure of 1-(4-Aminobutyl)piperidin-2-one, featuring a piperidine ring and a primary aminobutyl group, suggests a hazard profile comparable to other chemicals in this class. Piperidine and its derivatives are well-documented as being corrosive, toxic, and capable of causing severe irritation.[1][2][3] Therefore, a conservative approach to handling is mandatory.

Hazard ClassPotential Effects based on Structural AnalogsRepresentative Sources
Skin Corrosion/Irritation Expected to cause severe skin burns and irritation upon contact.[1][4][5]Piperidine, 4-Amino-1-benzylpiperidine
Serious Eye Damage Poses a high risk of serious, irreversible eye damage.[1][4][5]Piperidine, 4-Amino-1-benzylpiperidine
Acute Toxicity (Dermal, Oral, Inhalation) May be toxic or harmful if it comes into contact with skin, is swallowed, or is inhaled.[1]Piperidine
Respiratory Irritation Vapors or dust may cause respiratory tract irritation.[6][7]Piperidin-4-one, 4-Piperidinopiperidine

Core Personal Protective Equipment (PPE) Directives

A comprehensive PPE strategy is the first and most critical line of defense against exposure. The following equipment is mandatory when handling 1-(4-Aminobutyl)piperidin-2-one in any quantity.

Eye and Face Protection

Due to the high risk of severe eye damage from splashes, robust protection is non-negotiable.

  • Primary Protection: Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards are required.[8][9]

  • Secondary Protection: A full-face shield must be worn over the safety goggles whenever there is a significant splash hazard, such as during bulk transfers, solution preparation, or spill cleanup.[9][10][11]

Hand Protection

The predicted corrosive nature of this compound necessitates the use of chemically resistant gloves.

  • Material: Nitrile or neoprene gloves are recommended for incidental contact.[2][10][12] Always check the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.

  • Practice: For tasks with higher risk, consider double-gloving.[9] Gloves must be inspected for tears or pinholes before each use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[9]

Body Protection

Protecting the skin from potential spills and contamination is crucial.

  • Standard Use: A flame-retardant lab coat, fully buttoned, is the minimum requirement.[10][11]

  • High-Risk Operations: For larger quantities or spill response, a chemical-resistant apron or coverall should be worn over the lab coat.[2][13]

  • Attire: All personnel must wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[9][11]

Respiratory Protection

Inhalation of vapors or aerosols must be prevented through engineering controls and, if necessary, respiratory protection.

  • Primary Control: All handling of 1-(4-Aminobutyl)piperidin-2-one must be conducted within a certified chemical fume hood to minimize vapor inhalation.[3][10][12]

  • Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges must be used.[6][8] Use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing and medical evaluation.[11]

Operational Plans: From Preparation to Disposal

Step-by-Step PPE Protocol Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contaminated Area) Don1 1. Lab Coat & Attire Don2 2. Respiratory Protection (If Required) Don1->Don2 Don3 3. Eye & Face Protection (Goggles, then Face Shield) Don2->Don3 Don4 4. Gloves (Last Item) Don3->Don4 Doff1 1. Gloves (Most Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat / Apron (Turn Inside Out) Doff2->Doff3 Doff4 4. Respirator (Outside Contaminated Area) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Standard Handling and Use Protocol

This workflow outlines the essential steps for safely handling the compound during routine laboratory operations.

Handling_Workflow A 1. Hazard Review (Consult SDS Analogs & SOPs) B 2. Assemble PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C 3. Prepare Work Area (Verify Fume Hood Operation) B->C D 4. Weigh/Measure Compound (Inside Fume Hood) C->D E 5. Perform Experiment (Keep Sash at Lowest Position) D->E F 6. Decontaminate (Clean surfaces, glassware) E->F G 7. Secure Compound (Tightly close container, store properly) F->G H 8. Waste Disposal (Segregate into Hazardous Waste) G->H I 9. Doff PPE (Follow Proper Sequence) H->I

Caption: Standard Laboratory Handling Workflow.

Emergency Spill Response

In the event of a spill, a swift and safe response is paramount.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Notify your laboratory supervisor and institutional EHS department immediately.

  • PPE for Cleanup: Do not attempt cleanup without appropriate PPE, which may be a higher level than for routine use (e.g., chemical-resistant suit, specific respirator).[14][15] Follow EHS guidance.

  • Cleanup: For small spills, absorb the material with an inert substance like vermiculite or sand.[16] Sweep up the material, place it in a sealed, labeled container, and treat it as hazardous waste.[6][8]

Disposal Plan

All materials contaminated with 1-(4-Aminobutyl)piperidin-2-one must be considered hazardous waste.

  • Waste Segregation: Collect all contaminated solids (gloves, wipes, absorbent material) and liquids in separate, clearly labeled, and sealed hazardous waste containers.

  • Classification: Waste generators must consult state and local regulations to ensure complete and accurate classification and disposal.[16]

  • Disposal: Dispose of the waste through your institution's certified hazardous waste management program. Do not pour this chemical down the drain.[8]

References

  • Essential Guide to the Safe Disposal of 1-(Prop-2-yn-1-yl)piperidin-2-one. Benchchem.
  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC.
  • Safety D
  • Safety Data Sheet for 4-Amino-1-benzylpiperidine. Fisher Scientific.
  • Safety Data Sheet for Piperidin-4-one. Santa Cruz Biotechnology.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety Data Sheet for Piperidine. Fisher Scientific.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine. Benchchem.
  • Navigating the Safe Disposal of 2-(Piperidin-1-yl)acetohydrazide. Benchchem.
  • Personal Protective Equipment. US EPA.
  • Safety Data Sheet for 4-Piperidone (hydrochloride hydr
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Industry Applications: Chemical PPE for Pharma, AgriChem, Oil & Gas, Paints, and Labs. Lakeland Industries.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Material Safety Data Sheet for 1-(1'-Methylethyl)-4-piperidone. Fisher Scientific.
  • Navigating the Disposal of 4-(Oxan-3-yl)
  • Safety Data Sheet for 4-Piperidinopiperidine. Fisher Scientific.
  • Safety Data Sheet for Piperidine (2025-09-23). Sigma-Aldrich.
  • Safety Data Sheet for 2-(Piperidin-4-yl)-1H-benzo[d]imidazole. ChemScene.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminobutyl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Aminobutyl)piperidin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.